molecular formula C8H8Br2N2O B2965006 N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide CAS No. 1260812-73-4

N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide

Cat. No.: B2965006
CAS No.: 1260812-73-4
M. Wt: 307.973
InChI Key: XBBITJUACMBSKS-UHFFFAOYSA-N
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Description

N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide is a pyridine derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of bromine atoms at the 3rd and 5th positions, a methyl group at the 6th position, and an acetamide group attached to the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide typically involves the bromination of 2-methylpyridine followed by acetamidation. One common method includes the use of bromotrimethylsilane to brominate 2-chloro-6-methylpyridine . The resulting 3,5-dibromo-6-methylpyridine is then reacted with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetamidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Suzuki cross-coupling reactions has also been reported for the synthesis of similar pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the bromine atoms or modifications to the acetamide group.

Mechanism of Action

The mechanism of action of N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the acetamide group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3,5-dibromo-6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O/c1-4-6(9)3-7(10)8(11-4)12-5(2)13/h3H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBITJUACMBSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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